molecular formula C18H21F3N4O3 B585692 Benzamide,  N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-4-(trifluoromethyl)- CAS No. 149981-36-2

Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-4-(trifluoromethyl)-

Cat. No.: B585692
CAS No.: 149981-36-2
M. Wt: 398.4 g/mol
InChI Key: QVFVUMFWSMIXJC-UHFFFAOYSA-N
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Description

Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-4-(trifluoromethyl)-: is a complex organic compound with a unique structure that includes a benzamide core, a pyrimidine ring, and a trifluoromethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-4-(trifluoromethyl)- typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving urea and a β-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, often using ammonia or an amine derivative.

    Attachment of the Benzamide Core: The benzamide core is typically attached through an amide bond formation reaction, which can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the pyrimidine ring, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can occur at the carbonyl groups of the benzamide core, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic and electrophilic substitution reactions can take place, especially at the trifluoromethyl group or the aromatic ring, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Coupling Reagents: EDCI, DCC

    Nucleophiles: Ammonia, amine derivatives

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate enzyme activities or binding affinities.

Medicine

In medicinal chemistry, Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-4-(trifluoromethyl)- is explored for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects.

Industry

In the industrial sector, this compound can be used in the development of new materials, pharmaceuticals, and agrochemicals. Its unique properties make it a valuable component in various formulations and applications.

Mechanism of Action

The mechanism of action of Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-4-(trifluoromethyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzamide Derivatives: Compounds with similar benzamide cores but different substituents.

    Pyrimidine Derivatives: Compounds with similar pyrimidine rings but different functional groups.

    Trifluoromethyl Compounds: Compounds with trifluoromethyl groups attached to different cores.

Uniqueness

What sets Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-4-(trifluoromethyl)- apart is its combination of a benzamide core, a pyrimidine ring, and a trifluoromethyl group This unique structure imparts specific chemical and biological properties that are not found in other similar compounds

Properties

CAS No.

149981-36-2

Molecular Formula

C18H21F3N4O3

Molecular Weight

398.4 g/mol

IUPAC Name

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C18H21F3N4O3/c1-3-9-24-14(22)13(16(27)25(10-4-2)17(24)28)23-15(26)11-5-7-12(8-6-11)18(19,20)21/h5-8H,3-4,9-10,22H2,1-2H3,(H,23,26)

InChI Key

QVFVUMFWSMIXJC-UHFFFAOYSA-N

SMILES

CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2=CC=C(C=C2)C(F)(F)F)N

Canonical SMILES

CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2=CC=C(C=C2)C(F)(F)F)N

Synonyms

Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-4-(trifluoromethyl)-

Origin of Product

United States

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